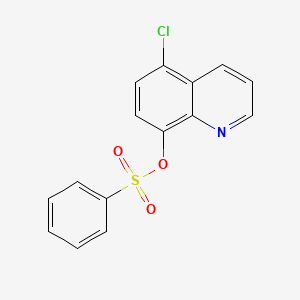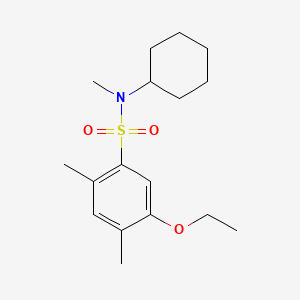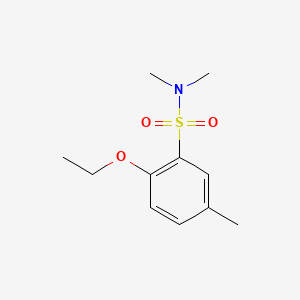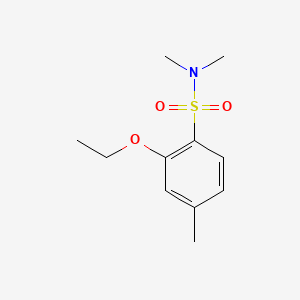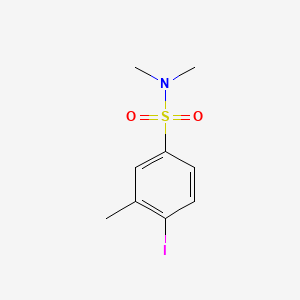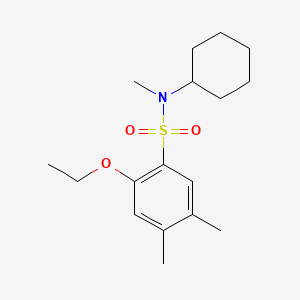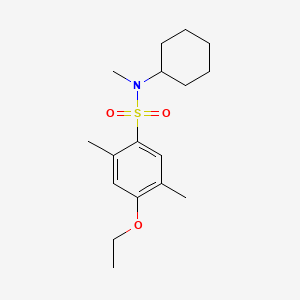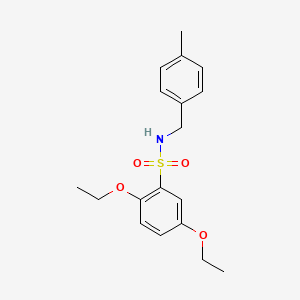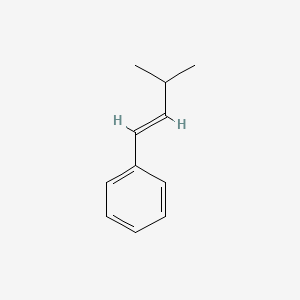
3-Methyl-1-phenylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-phenylbut-1-ene is an organic compound belonging to the class of styrenes, characterized by the presence of an isopropyl group attached to the beta position of the styrene molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenylbut-1-ene typically involves the alkylation of styrene with isopropyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where styrene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic dehydrogenation of isopropylbenzene (cumene). This process involves the removal of hydrogen atoms from cumene in the presence of a catalyst, typically a metal oxide, at elevated temperatures. The resulting product is then purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1-phenylbut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of isopropylbenzene.
Substitution: The compound can undergo electrophilic substitution reactions, where the isopropyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Isopropylbenzene alcohols or ketones.
Reduction: Isopropylbenzene.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-phenylbut-1-ene has diverse applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential role in biological systems as a ligand or substrate in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, resins, and coatings due to its reactive double bond and isopropyl group.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-phenylbut-1-ene involves its interaction with molecular targets through its reactive double bond and isopropyl group. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles, leading to the formation of various adducts. These interactions can modulate biological pathways and exert specific effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Styrene: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.
alpha-Methylstyrene: Contains a methyl group at the alpha position, leading to different reactivity and applications.
beta-Methylstyrene: Similar structure but with a methyl group instead of an isopropyl group, affecting its chemical properties and uses.
Uniqueness: 3-Methyl-1-phenylbut-1-ene is unique due to the presence of the isopropyl group at the beta position, which imparts steric hindrance and influences its reactivity and interactions with other molecules. This structural feature makes it distinct from other styrene derivatives and contributes to its specific applications in various fields.
Eigenschaften
CAS-Nummer |
1608-28-2 |
|---|---|
Molekularformel |
C32H22N6Na2O7S2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


